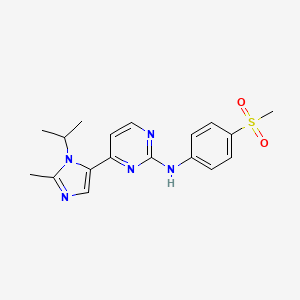
AZD5438
Cat. No. B1666222
Key on ui cas rn:
602306-29-6
M. Wt: 371.5 g/mol
InChI Key: WJRRGYBTGDJBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07465728B2
Procedure details


Titanium isopropoxide (188 μl, 0.62 mmol) was added to a mixture of 4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine (Method 86; 700 mg, 2.06 mmol) in butyl acetate (4.9 ml) and the mixture was heated to 50° C. Cumene hydroperoxide (800 μl, 4.32 mmol) was added over 40 minutes and the mixture was allowed to cool to 20° C. The resulting precipitate was collected by filtration, washed with butyl acetate and dried at 50° C. under vacuum to give the title compound (331 mg, 42%).

Name
4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine
Quantity
700 mg
Type
reactant
Reaction Step Two



Name
Yield
42%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:4]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([S:22]([CH2:25]CCN4CCOCC4)(=[O:24])=[O:23])=[CH:18][CH:17]=3)[N:10]=2)=[CH:7][N:6]=[C:5]1[CH3:34])([CH3:3])[CH3:2].[O-]O.C1(C(C)C)C=CC=CC=1>C(OCCCC)(=O)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH:1]([N:4]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH:15][C:16]3[CH:21]=[CH:20][C:19]([S:22]([CH3:25])(=[O:24])=[O:23])=[CH:18][CH:17]=3)[N:10]=2)=[CH:7][N:6]=[C:5]1[CH3:34])([CH3:3])[CH3:2] |f:1.2,4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 μL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Step Two
|
Name
|
4-(1-isopropyl-2-methylimidazol-5-yl)-2-[4-(methylthio)anilino]pyrimidine
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N1C(=NC=C1C1=NC(=NC=C1)NC1=CC=C(C=C1)S(=O)(=O)CCCN1CCOCC1)C
|
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
188 μL
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with butyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1C(=NC=C1C1=NC(=NC=C1)NC1=CC=C(C=C1)S(=O)(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 331 mg | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
